molecular formula C17H18BrNO3 B2672315 6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one CAS No. 663929-98-4

6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2672315
CAS No.: 663929-98-4
M. Wt: 364.239
InChI Key: JQMKFPCKABOVRD-UHFFFAOYSA-N
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Description

6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, an ethylpiperidine-1-carbonyl group at the 3rd position, and a chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, 2H-chromen-2-one, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Acylation: The brominated intermediate is then subjected to acylation with 2-ethylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, potassium carbonate).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide) in acidic or basic conditions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding alcohols.

    Oxidation: Corresponding carboxylic acids or other oxidized products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:

    6-chloro-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one: Similar structure but with a chlorine atom instead of bromine.

    6-fluoro-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one: Similar structure but with a fluorine atom instead of bromine.

    3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one: Lacks the halogen substitution at the 6th position.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

6-bromo-3-(2-ethylpiperidine-1-carbonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-2-13-5-3-4-8-19(13)16(20)14-10-11-9-12(18)6-7-15(11)22-17(14)21/h6-7,9-10,13H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMKFPCKABOVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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